(E)-hept-2-enenitrile

Flavor and Fragrance Olfactory Threshold Stereochemistry

(E)-hept-2-enenitrile (CAS 22031-56-7) is a seven-carbon α,β-unsaturated nitrile with a specific trans (E) configuration at the carbon-carbon double bond. It is a member of the short-chain alk-2-enenitrile class, which are valued for their strong green and fruity odor profiles in the flavor and fragrance industry.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
CAS No. 22031-56-7
Cat. No. B15484019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-hept-2-enenitrile
CAS22031-56-7
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESCCCCC=CC#N
InChIInChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h5-6H,2-4H2,1H3/b6-5+
InChIKeyJAIOXBDVPQJCCD-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (E)-hept-2-enenitrile (CAS 22031-56-7): Sourcing and Quality Control of a Trans-Configured α,β-Unsaturated Nitrile


(E)-hept-2-enenitrile (CAS 22031-56-7) is a seven-carbon α,β-unsaturated nitrile with a specific trans (E) configuration at the carbon-carbon double bond . It is a member of the short-chain alk-2-enenitrile class, which are valued for their strong green and fruity odor profiles in the flavor and fragrance industry [1]. Its procurement as a pure E-isomer, rather than a mixture of isomers, is critical for applications where a lower odor threshold and precise, high-impact green note are required [2].

Why (E)-hept-2-enenitrile Cannot Be Substituted with Other Alk-2-enenitriles: A Guide to Isomeric Purity and Olfactory Performance


Generic substitution within the α,β-unsaturated nitrile class is not feasible due to compound-specific olfactory characteristics and the critical impact of isomeric purity. The odor of short-chain alk-2-enenitriles is highly dependent on chain length, with each compound offering a distinct profile (e.g., (E)-hex-2-enenitrile is described as fruity, green, citrus) [1]. Crucially, for a given compound like hept-2-enenitrile, the (E)-isomer exhibits a significantly lower odor threshold than the (Z)-isomer [2]. Therefore, sourcing the correct compound with a defined E/Z ratio, or ideally as the pure E-isomer, is essential for achieving predictable and potent olfactory performance in fragrance formulations, which is not guaranteed when substituting with an unspecified isomeric mixture or a different nitrile altogether [3].

Quantitative Evidence Guide for (E)-hept-2-enenitrile (CAS 22031-56-7): Differentiating Data for Procurement


Isomeric Purity and Olfactory Threshold: (E)-isomer vs. (Z)-isomer of hept-2-enenitrile

The olfactory impact of hept-2-enenitrile is significantly influenced by its isomeric purity. While both (E)- and (Z)-isomers possess similar olfactory profiles, the (E)-isomer has a demonstrably lower odor threshold than the (Z)-isomer, meaning it can be perceived at much lower concentrations [1]. The patent literature explicitly states a preference for the pure (E)-isomer or mixtures enriched in the (E)-isomer for fragrance applications [2]. This preference is quantified by specifying isomeric purity ranges: an E:Z ratio greater than 1:1, more preferably 2:1 or 3:1, and most preferably 5:1 or greater [3].

Flavor and Fragrance Olfactory Threshold Stereochemistry

Synthesis of Isomerically Pure (E)-hept-2-enenitrile via Hydroalumination

A method for the stereoselective synthesis of trans (E)-α,β-unsaturated nitriles, including hept-2-enenitrile, is described via the hydroalumination of 1-hexyne followed by reaction with cyanogen [1]. The intermediate trans-vinylalane ensures the stereochemistry of the final product, leading to high yields of the desired trans-isomer [2]. While specific yields for hept-2-enenitrile were not detailed in the abstract, the methodology is presented as a general route to trans-α,β-unsaturated nitriles from terminal alkynes [3].

Organic Synthesis Stereoselective Synthesis Hydroalumination

Alternative Green Synthesis of (E)-hept-2-enenitrile via Cross-Metathesis

A more modern, catalytic approach to synthesizing (E)-hept-2-enenitrile involves the cross-metathesis of acrylonitrile with 1-pentene using Grubbs' catalysts . This method is reported to give good selectivity (≥90%) for the desired cross-metathesis product . This is in contrast to the older hydroalumination method [1], offering a potentially more atom-economical and environmentally benign route.

Green Chemistry Cross-Metathesis Sustainable Synthesis

Physical Property Baseline: Boiling Point and Density of (E)-hept-2-enenitrile

The physical properties of (E)-hept-2-enenitrile are well-defined, with a reported boiling point of 171.3 °C at 760 mmHg and a density of 0.832 g/cm³ . These values provide a baseline for quality control (e.g., confirmation via GC) and process design (e.g., distillation parameters) when comparing to related compounds. For instance, its shorter-chain analog, (E)-hex-2-enenitrile, has a different boiling point and density due to its lower molecular weight .

Physical Chemistry Thermodynamics Process Engineering

Quantitative Synthesis of (E)-hept-2-enenitrile Under Vilsmeier Conditions

A recent one-step protocol for the synthesis of (E)-hept-2-enenitrile under adapted Vilsmeier conditions has been reported, which proceeds in quantitative yield [1]. The product was fully characterized by 1H-, 2H-, 13C-NMR, as well as IR and Raman spectroscopy [2]. This method represents a highly efficient alternative to other synthetic routes, achieving a near-perfect conversion of starting materials to the desired product [3].

Synthetic Methodology Vilsmeier Reaction Quantitative Yield

Spectral Differentiation: (E)-hept-2-enenitrile NMR Coupling Constant vs. (Z)-isomer

NMR spectroscopy provides a definitive method for distinguishing (E)- and (Z)-isomers of α,β-unsaturated nitriles like hept-2-enenitrile . The key differentiator is the ³J(C-H) coupling constant between the vinylic proton and the nitrile carbon. The E-isomer typically exhibits a larger coupling constant than the Z-isomer, allowing for accurate quantification of isomeric purity . This analytical method is crucial for quality control and ensures that the material's stereochemical purity meets the required specifications for olfactory performance [1].

NMR Spectroscopy Analytical Chemistry Isomer Differentiation

Key Application Scenarios for (E)-hept-2-enenitrile: Leveraging Stereochemical Purity and Olfactory Performance


High-Impact Green Note in Fine Fragrances

The lower olfactory threshold of the (E)-isomer compared to the (Z)-isomer [1] makes (E)-hept-2-enenitrile a valuable ingredient for creating potent green, leafy, or fruity top notes in fine perfumery. Its use at low concentrations can provide a significant and desirable impact, enhancing the fragrance's overall freshness and complexity. The preferred isomeric purity of E:Z > 5:1 ensures the note is delivered with the intended strength and without the dulling effect of the higher-threshold (Z)-isomer.

Quality Control and Product Specification in Chemical Sourcing

When procuring (E)-hept-2-enenitrile, analytical verification is crucial. The material can be confirmed against its reported physical constants, such as a boiling point of 171.3 °C at 760 mmHg and a density of 0.832 g/cm³ . Furthermore, NMR spectroscopy, specifically the analysis of ³J(C-H) coupling constants , serves as a definitive method to quantify the E/Z ratio, ensuring the batch meets the required isomeric purity (e.g., E:Z > 5:1) as specified in the patent literature [2].

Sustainable Flavor and Fragrance Ingredient Manufacturing

For industrial production, the cross-metathesis route using Grubbs' catalysts offers a highly selective (≥90% desired product) and potentially more atom-economical method for synthesizing (E)-hept-2-enenitrile . This aligns with green chemistry principles and can be a key differentiator for manufacturers seeking sustainable sourcing options. Similarly, the quantitative yield method under Vilsmeier conditions [3] represents a highly efficient process that minimizes waste and maximizes output, appealing to cost-conscious and environmentally aware procurement strategies.

Flavor Formulation in Food and Beverage Products

As a flavor ingredient claimed in the patent [4], (E)-hept-2-enenitrile can be used to impart fruity and green notes to food and beverage applications. The precise olfactory profile and the importance of the high E/Z ratio [5] are paramount for flavorists who require consistent and predictable sensory outcomes. Sourcing the correct, high-purity isomer is essential to avoid off-flavors and ensure the final product meets stringent taste and quality standards.

Technical Documentation Hub

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